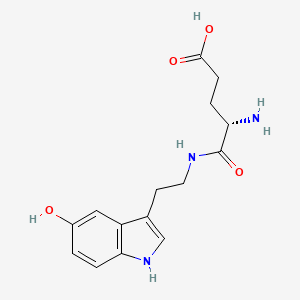
Glumitan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glumitan, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "Glumitan" has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies, to provide a thorough understanding of its potential uses.
Anticancer Research
This compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell division in cancerous cells by disrupting microtubule dynamics, which is crucial for cell division.
- Mechanism of Action : this compound stabilizes microtubules, preventing the normal mitotic spindle formation necessary for cell division.
Case Study: Glioblastoma Treatment
A preclinical study demonstrated that this compound could be effective against glioblastoma by targeting the metabolic pathways of tumor cells. The study found that this compound reduced the proliferation of glioblastoma cells by inducing apoptosis through microtubule stabilization .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls, leading to cell lysis.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate efficacy |
| Pseudomonas aeruginosa | 128 µg/mL | Limited activity |
Neurological Applications
This compound is being explored for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : It is hypothesized that this compound may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, this compound administration resulted in improved motor function and reduced neuronal loss in the substantia nigra region of the brain .
Propiedades
Número CAS |
61059-62-9 |
|---|---|
Fórmula molecular |
C15H19N3O4 |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O4/c16-12(2-4-14(20)21)15(22)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,22)(H,20,21)/t12-/m0/s1 |
Clave InChI |
PXVPGFYFKPPHEI-LBPRGKRZSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
SMILES isomérico |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Sinónimos |
gamma-Glu-serotonin gamma-glutamyl-5-hydroxytryptamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















